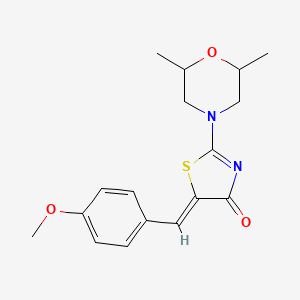
2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as DMTB, is a thiazole derivative that has gained significant interest in scientific research due to its potential therapeutic applications. This compound exhibits a unique structure that enables it to interact with various biological targets, making it a promising candidate for drug development.
作用机制
The mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases. Furthermore, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it exhibits a broad range of biological activities, making it a versatile compound for various research applications. However, this compound has some limitations. For example, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, this compound has low solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for the research on 2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one. One potential area of research is the development of this compound-based anticancer drugs. Additionally, the antiviral activity of this compound could be further explored to develop new antiviral drugs. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects. Finally, the development of new synthesis methods for this compound could lead to the production of more potent and selective compounds.
Conclusion
In conclusion, this compound is a thiazole derivative that exhibits a broad range of biological activities, making it a promising candidate for drug development. Its anticancer, antiviral, and antibacterial activities make it an attractive compound for various research applications. While its mechanism of action is not fully understood, its biochemical and physiological effects have been extensively studied. The development of this compound-based drugs and the further elucidation of its mechanism of action are some of the future directions for research on this compound.
合成方法
The synthesis of 2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves the condensation of 2,6-dimethylmorpholine, 4-methoxybenzaldehyde, and 2-aminothiazole in the presence of a catalyst. This reaction leads to the formation of this compound as a yellow solid with a melting point of 188-190°C. The purity of the product can be further improved through recrystallization.
科学研究应用
2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In particular, this compound has been found to be effective against lung cancer, breast cancer, and leukemia cells. Additionally, this compound has been shown to inhibit the replication of HIV and hepatitis C virus, making it a potential candidate for the development of antiviral drugs.
属性
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-19(10-12(2)22-11)17-18-16(20)15(23-17)8-13-4-6-14(21-3)7-5-13/h4-8,11-12H,9-10H2,1-3H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULVJNCDTBRYTP-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5908087.png)
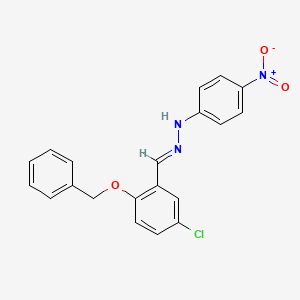
![2-[(2-ethoxy-4-{2-[(ethylamino)carbonothioyl]carbonohydrazonoyl}phenoxy)methyl]benzonitrile](/img/structure/B5908103.png)
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)

![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)
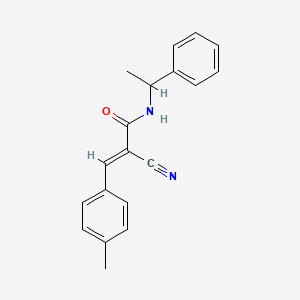
![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)
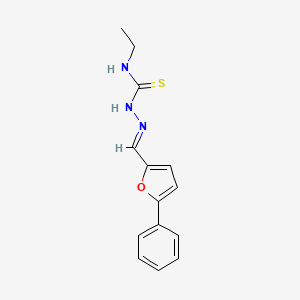
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)
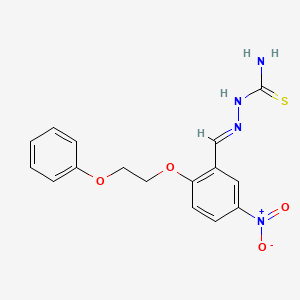
![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
